molecular formula C10H22O B3024150 4-Propylheptan-1-ol CAS No. 2768-17-4

4-Propylheptan-1-ol

Cat. No.: B3024150
CAS No.: 2768-17-4
M. Wt: 158.28 g/mol
InChI Key: FBLFIHQPSPSEIA-UHFFFAOYSA-N
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Description

4-Propylheptan-1-ol is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 158.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-6-10(7-4-2)8-5-9-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLFIHQPSPSEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315555
Record name 4-Propyl-1-heptanol
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Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-17-4
Record name 4-Propyl-1-heptanol
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Record name 4-Propyl-1-heptanol
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Record name 1-Heptanol, 4-propyl
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Structural Characterization and Isomeric Considerations Within Branched C10 Alcohols

4-Propylheptan-1-ol is an aliphatic alcohol with the molecular formula C₁₀H₂₂O. Its structure features a ten-carbon backbone, characterized by a seven-carbon main chain (heptane) with a propyl group attached to the fourth carbon atom and a hydroxyl (-OH) group situated at the terminal, first carbon atom. This specific arrangement classifies it as a primary alcohol, where the hydroxyl group is bonded to a carbon atom that is itself bonded to only one other carbon atom.

The C10 alcohol family encompasses a vast array of structural isomers, differing in the position of the hydroxyl group (primary, secondary, or tertiary) and the arrangement of alkyl branching along the carbon chain. For instance, linear decanols like 1-decanol (B1670082) and 2-decanol (B1670014) represent simpler C10 alcohol structures. In contrast, branched C10 alcohols, such as this compound, introduce complexity. These branched structures, like those found in industrial alcohol mixtures such as ExxonMobil's Exxal™ range (which includes C8 to C13 branched primary alcohols), often exhibit distinct physical properties compared to their linear counterparts. These differences can include lower pour points, altered solvency, and modified surfactant properties when derivatized. The presence and position of methyl branches, as well as the hydroxyl group's location, significantly influence solubility and phase behavior, particularly in systems involving supercritical fluids. exxonmobilchemical.comresearchgate.netexxonmobilchemical.com

Physicochemical Properties of this compound

PropertyValueUnit/NoteSource
Molecular FormulaC₁₀H₂₂O cymitquimica.comnih.gov
Molar Mass158.28 g/mol nih.govchemicalbook.com
CAS Number2768-17-4 cymitquimica.comnih.gov
IUPAC NameThis compound nih.gov
Boiling Point213.4°C (at 760 mmHg) chemnet.com
Density0.826g/cm³ chemnet.com
Refractive Index1.434 chemnet.com
Flash Point87.1°C chemnet.com
Vapor Pressure0.0365mmHg (at 25°C) chemnet.com
SolubilityLimited in water, miscible with organic solvents cymitquimica.comwikipedia.org
AppearanceColorless liquidMild, pleasant odor cymitquimica.com

Nomenclature and Systematics in Alkyl Alcohol Chemistry

The systematic naming of alcohols follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. For 4-propylheptan-1-ol, the name is derived by identifying the longest carbon chain containing the hydroxyl group, which is a seven-carbon chain (heptane). The hydroxyl group is located at the first carbon, hence the "-1-ol" suffix. A propyl group (-CH₂CH₂CH₃) is attached to the fourth carbon atom of this heptane (B126788) chain, leading to the designation "this compound." nih.gov

Alkyl alcohols are systematically classified based on the substitution pattern of the carbon atom directly bonded to the hydroxyl group:

Primary Alcohols: The carbon atom bearing the -OH group is attached to one other carbon atom (e.g., R-CH₂OH). This compound fits this category.

Secondary Alcohols: The carbon atom bearing the -OH group is attached to two other carbon atoms (e.g., R₂CHOH).

Tertiary Alcohols: The carbon atom bearing the -OH group is attached to three other carbon atoms (e.g., R₃COH).

This classification is fundamental as it dictates many of the alcohol's chemical properties, including its reactivity in oxidation reactions and its behavior in specific chemical tests. unacademy.comunacademy.com

Conceptual Framework for Investigating Primary Branched Alcohols

Strategic Carbon-Carbon Bond Formation Routes

The core challenge in synthesizing this compound lies in the efficient and controlled assembly of its unique carbon skeleton. Modern synthetic chemistry offers several powerful methodologies to create such branched architectures, moving beyond classical approaches to enhance efficiency and atom economy.

Regioselective Hydroformylation Pathways

Hydroformylation, or the "oxo process," stands as a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes. For the synthesis of this compound, a key intermediate is 4-propylheptanal. This aldehyde can be theoretically obtained via the hydroformylation of 3-propylhex-1-ene. The critical challenge in this pathway is achieving high regioselectivity, favoring the formation of the desired linear aldehyde over the branched isomer.

Transition metal catalysts, particularly those based on rhodium and palladium, are instrumental in controlling the regiochemical outcome of this reaction. nih.govnih.gov Rhodium complexes modified with specific phosphine (B1218219) or phosphite (B83602) ligands are highly effective for directing the hydroformylation towards the terminal carbon of an alkene. mdpi.com The steric and electronic properties of the ligand play a crucial role; bulky phosphite ligands, for example, are widely used in industrial processes to achieve high linear-to-branched (l/b) ratios. mdpi.com Palladium-catalyzed systems, often using formic acid or its salts as a syngas surrogate, have also emerged as an effective method for the regioselective hydroformylation of olefins, yielding linear aldehydes in good yields. nih.govresearchgate.net

Research has shown that catalyst design can profoundly influence selectivity. For instance, encapsulating rhodium species within a zeolite framework can create a sterically constrained environment, steering the reaction pathway to exclusively form the linear aldehyde with exceptional selectivity. nih.gov

Catalyst Systems for Regioselective Hydroformylation of Terminal Olefins
Catalyst SystemTypical LigandKey AdvantageReference
Rhodium-basedTris(2,4-di-tert-butylphenyl)phosphiteHigh linear-to-branched ratio, industrial standard. mdpi.com
Palladium-based1,3-Bis(diphenylphosphino)propane (dppp)High regioselectivity with formic acid as a CO/H₂ source. researchgate.net
Rhodium-ZeoliteMEL Zeolite FrameworkExceptional regioselectivity (>99%) due to spatial confinement. nih.gov

Alkylation Reactions for Branched Architectures

Alkylation reactions provide a direct route to constructing the branched carbon backbone of this compound. Modern advancements, particularly in transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions, offer an atom-economical and environmentally benign alternative to classical methods that use stoichiometric reagents. kaust.edu.saresearchgate.net

This strategy allows for the C-C coupling of alcohols, where one alcohol acts as an alkylating agent for another. The process typically involves the temporary, catalytic oxidation of an alcohol to an aldehyde, which then undergoes an aldol-type condensation with a nucleophile generated from the second alcohol. The resulting unsaturated intermediate is then hydrogenated in situ by the hydrogen "borrowed" in the initial step. researchgate.net Catalysts based on iridium, ruthenium, and manganese have proven effective for this transformation. kaust.edu.saacs.org For example, manganese-catalyzed systems have been developed for the β-alkylation of secondary alcohols with primary alcohols, proceeding under relatively mild conditions with water as the only byproduct. kaust.edu.sa This methodology avoids the use of pre-functionalized starting materials like alkyl halides, which are often mutagenic. kaust.edu.sa

Catalysts for C-C Coupling via Hydrogen Autotransfer
Metal CatalystReaction TypeKey FeatureReference
Iridium-NHC ComplexAlkylation of secondary alcohols with primary alcohols.Broad substrate scope under aerobic conditions. acs.org
Manganese Pincer ComplexCross-coupling of primary and secondary alcohols.Noble-metal-free, atom-economical process. kaust.edu.sa
Ruthenium ComplexCoupling of dienes with alcohols.Achieves C-C bond formation from the alcohol oxidation level. nih.gov

Organometallic Catalysis in Hydrocarbon Chain Elongation

Organometallic catalysis is fundamental to the synthesis of complex organic molecules. cdnsciencepub.com Beyond the specific pathways of hydroformylation and hydrogen autotransfer, a broader range of organometallic reactions can be applied to elongate hydrocarbon chains and introduce the necessary branching.

Classical approaches often involve the addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to electrophilic carbonyl compounds or epoxides. organic-chemistry.org For instance, the synthesis of a branched alcohol can be achieved by adding an organometallic reagent to an aldehyde, followed by oxidation of the resulting secondary alcohol. organic-chemistry.org However, these stoichiometric reactions generate significant metallic byproducts.

More advanced catalytic methods circumvent the need for pre-formed, highly reactive organometallic reagents. Ruthenium-catalyzed transfer hydrogenation, for example, enables the direct coupling of π-unsaturated compounds (like dienes or alkynes) with alcohols. nih.gov In this process, the alcohol serves as both the hydrogen donor and the precursor to the carbonyl electrophile, allowing for C-C bond formation without stoichiometric metallic waste. nih.govnih.gov This represents a significant increase in step economy and sustainability. Similarly, nickel-catalyzed reductive couplings of alkynes and aldehydes offer another route, though they often require stoichiometric terminal reductants like organoboron or hydrosilane reagents. nih.gov

Reduction Chemistry for Alcohol Functionality

Once the C10 carbon skeleton is assembled in the form of an aldehyde or ketone precursor (e.g., 4-propylheptanal), the final step is the reduction of the carbonyl group to the primary alcohol functionality of this compound. Two primary methodologies are employed for this transformation: catalytic hydrogenation and reduction with chemical hydride reagents.

Catalytic Hydrogenation of Aldehyde/Ketone Precursors

Catalytic hydrogenation is a widely used industrial process for the reduction of aldehydes to primary alcohols. The reaction involves treating the aldehyde with molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. Common catalysts include platinum group metals like platinum (Pt) and palladium (Pd) on a carbon support (Pd/C), as well as Raney nickel (Ra-Ni) and ruthenium (Ru). cardiff.ac.ukmdpi.com

The reaction is typically carried out in a solvent at elevated temperature and pressure. The choice of catalyst and reaction conditions can be optimized to ensure high conversion and selectivity. For instance, in the hydrogenation of acetone (B3395972) to isopropyl alcohol, ruthenium-based catalysts have shown high selectivity under mild conditions. mdpi.com A general mechanism for hydrogenation over a metal surface is the Horiuti-Polanyi mechanism, which involves the dissociation of H₂ on the catalyst surface, followed by the sequential addition of hydrogen atoms to the carbonyl group. cardiff.ac.uk This method is highly efficient and produces only the desired alcohol, making it a clean and atom-economical process.

Applications in Advanced Organic Synthesis and Materials Science

4-Propylheptan-1-ol as a Key Intermediate in Complex Molecule Assembly

While specific documented pathways detailing its extensive use as a key intermediate in the assembly of highly complex molecules are not widely published, this compound serves as a valuable intermediate in specific synthetic routes. Notably, it is utilized in the preparation of 1-halo-4-propylheptane through halogenation processes epo.org. This halogenated derivative, 1-halo-4-propylheptane, acts as a crucial intermediate in the synthesis of the pharmaceutical compound delmopinol, which is employed in oral hygiene and the treatment of gingivitis epo.org. This demonstrates its role as a foundational building block in multi-step organic syntheses for specialized chemical products.

Precursor Development for Specialty Chemicals

The chemical structure of this compound, featuring a primary alcohol functional group and a branched alkyl chain, suggests potential for derivatization into various specialty chemicals.

Synthesis of Branched Esters

Specific documented research detailing the synthesis of branched esters directly from this compound is not prominently available in the reviewed literature. However, as a primary alcohol, it is chemically capable of undergoing esterification reactions with carboxylic acids or their derivatives to form esters. The resulting branched esters could potentially find applications in areas such as plasticizers, lubricants, or fragrances, leveraging the hydrophobic nature of the propylheptyl chain.

Derivatization for Surfactant Applications

Direct evidence of this compound being derivatized into surfactants is not extensively detailed in the provided search results. While related branched alcohols, such as 2-propylheptan-1-ol (B125120), are known precursors for surfactants and are used in detergent formulations lookchem.comchemicalbook.com, specific pathways for this compound in this regard are not clearly established in the literature.

Role in Polymer Chemistry and Additive Development

The role of this compound in polymer chemistry and additive development is not extensively documented in the available research. While related branched alcohols are utilized as precursors for plasticizers and in the synthesis of acrylate (B77674) monomers for polymers lookchem.comchemicalbook.com, specific applications of this compound in this field have not been clearly identified.

Utility in Solvent Design for Specific Chemical Processes

This compound exhibits properties that make it suitable for use as a solvent. Its limited water solubility, combined with good miscibility in organic solvents, allows it to dissolve a range of organic compounds chemnet.comcymitquimica.com. It is generally described as a useful compound in organic synthesis chemnet.comcymitquimica.comchembk.com. Furthermore, it finds application in the formulation of industrial cleaning agents and coatings, where its solvent and emulsifying capabilities are leveraged myskinrecipes.com. Its relatively high boiling point (213.4 °C at 760 mmHg) and flash point (87.1 °C) also contribute to its utility in specific industrial processes where controlled evaporation and flammability characteristics are important chemnet.com.

Data Table: Properties of this compound (CAS: 2768-17-4)

PropertyValueSource
Chemical FormulaC₁₀H₂₂O chemnet.comcymitquimica.comnih.gov
Molecular Weight158.28 g/mol chemnet.comcymitquimica.comnih.gov
CAS Number2768-17-4 chemnet.comcymitquimica.comnih.gov
IUPAC NameThis compound chemnet.comcymitquimica.comnih.govlookchem.com
AppearanceColorless liquid chemnet.comcymitquimica.com
OdorMild, pleasant odor chemnet.comcymitquimica.com
Density0.826 g/cm³ chemnet.com
Boiling Point213.4 °C at 760 mmHg chemnet.com
Flash Point87.1 °C chemnet.com
Vapor Pressure0.0365 mmHg at 25 °C chemnet.com
Refractive Index1.434 chemnet.com
Water SolubilityLimited chemnet.comcymitquimica.com
Organic Solvent MiscibilityMiscible chemnet.comcymitquimica.com

Compound List:

this compound

Delmopinol

2-Propylheptan-1-ol

4-Propyl-4-heptanol

Carboxylic acids

Esters

1-Halo-4-propylheptane

Acrylates

Plasticizers

Lubricants

Surfactants

Analytical and Spectroscopic Characterization of 4 Propylheptan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for organic structure determination, offering unparalleled detail about the arrangement of atoms within a molecule.

1D NMR Spectroscopy (¹H and ¹³C NMR): Proton (¹H) NMR spectroscopy would reveal the different types of hydrogen atoms in 4-Propylheptan-1-ol and their chemical environments. The spectrum would typically show signals for the methyl groups (CH₃), methylene (B1212753) groups (CH₂), the methine proton (CH) at the branching point, and the hydroxyl proton (OH). The integration of these signals would correspond to the number of protons in each environment, aiding in structural assignment. For instance, the terminal methyl group of the propyl chain and the methyl group at the end of the heptane (B126788) chain would appear as distinct signals, likely triplets due to coupling with adjacent methylene groups. The CH₂ groups along the alkyl chains would exhibit complex multiplets due to coupling with neighboring protons. The CH proton at the branching point would be a characteristic signal, and the hydroxyl proton's chemical shift is variable and can be confirmed by deuterium (B1214612) exchange.

Carbon-13 (¹³C) NMR spectroscopy would provide information about the carbon backbone. Each unique carbon atom in this compound would resonate at a distinct chemical shift, indicative of its electronic environment. The primary alcohol carbon (C-1) attached to the hydroxyl group would appear in a characteristic downfield region. The methine carbon at the branching point (C-4) would also have a distinct chemical shift, influenced by the attached propyl group and the rest of the hydrocarbon chain. The various methylene carbons and terminal methyl carbons would appear in the aliphatic region of the spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unequivocally confirm the connectivity of atoms, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H scalar coupling correlations, revealing which protons are adjacent to each other through chemical bonds. For this compound, COSY would map out the proton connectivity along the linear and branched alkyl chains, confirming the sequence of CH₃, CH₂, and CH groups.

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique is vital for assigning specific proton signals to their corresponding carbon atoms, thereby confirming the carbon-proton attachments. For example, it would link the proton signal of the -CH₂OH group to the C-1 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This is crucial for establishing longer-range connectivity and confirming the branching pattern. For this compound, HMBC would confirm the attachment of the propyl group to the C-4 position by showing correlations between protons on the propyl chain and the C-4 carbon, as well as between protons on the heptane chain and the carbons of the propyl group.

Quantitative NMR (qNMR) can be employed to determine the purity of this compound or to monitor its formation and consumption during synthesis. By adding a known amount of an internal standard with a well-defined signal, the concentration or purity of the analyte can be calculated by comparing the integral of a specific signal from this compound to that of the internal standard. This method is highly accurate and does not require the analyte to have a chromophore, unlike many chromatographic techniques. For reaction monitoring, qNMR can track the disappearance of starting materials and the appearance of the product over time, providing kinetic data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratios (m/z) of ions, enabling the determination of the exact molecular formula and offering insights into fragmentation pathways.

Upon ionization (e.g., via Electrospray Ionization (ESI) or Electron Ionization (EI)), this compound will fragment in characteristic ways. As a primary alcohol, common fragmentation patterns would include:

Loss of water (H₂O): Leading to a fragment ion at m/z 140.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon (C-1 and C-2) would yield fragments such as [M-H₂O+H]⁺ or related ions.

Beta-cleavage: Cleavage of the C-2 and C-3 bond would result in a fragment related to the loss of an ethyl group.

Cleavage at the branching point: Fragmentation around the C-4 position, where the propyl group is attached, would be significant. This could lead to the loss of the propyl group or fragments containing the propyl group. For example, cleavage between C-3 and C-4 or C-4 and C-5 could occur.

Alpha-cleavage of the propyl group: Fragmentation within the propyl substituent itself.

Detailed analysis of these fragment ions, often supported by tandem mass spectrometry (MS/MS), allows for the confirmation of the molecule's structure and branching pattern.

HRMS can determine the monoisotopic mass of the molecular ion with high accuracy. For this compound (C₁₀H₂₂O), the calculated monoisotopic mass is approximately 158.1671 Da nih.gov. By accurately measuring the m/z of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺ depending on the ionization method), its elemental composition can be confirmed. The presence of naturally occurring isotopes (e.g., ¹³C, ²H, ¹⁸O) contributes to characteristic isotopic patterns in the mass spectrum, which can further corroborate the proposed molecular formula. For instance, the M+1 peak, corresponding to the presence of one ¹³C atom, would be observed at a predictable intensity relative to the molecular ion.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing information about the functional groups present.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A strong, broad O-H stretching band in the region of 3200–3600 cm⁻¹ due to hydrogen bonding, typical for alcohols libretexts.orgdocbrown.info.

Strong C-H stretching vibrations for the sp³ hybridized carbons in the alkyl chains, typically observed in the range of 2850–2960 cm⁻¹ libretexts.org.

A C-O stretching vibration for the primary alcohol, usually found in the 1050–1150 cm⁻¹ region libretexts.org.

C-H bending vibrations would also be present in the fingerprint region (<1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by detecting different vibrational modes, particularly those involving symmetric vibrations and changes in polarizability. For this compound, Raman spectroscopy would also show characteristic C-H stretching and bending modes, as well as C-O stretching. While specific Raman data for this compound is not readily available, the technique is valuable for analyzing molecular vibrations and can be used in conjunction with IR for complete structural characterization.

Chromatographic Methodologies

Chromatographic techniques are essential for separating, identifying, and quantifying components within a sample, making them vital for assessing the purity of this compound and analyzing its derivatives.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds, making it suitable for assessing the purity of this compound. The principle of GC involves separating compounds based on their differential partitioning between a mobile gas phase and a stationary phase within a column researchgate.net.

Purity Assessment: In GC analysis, the purity of a sample is determined by integrating the areas of the detected peaks. The relative area of the peak corresponding to this compound compared to the total area of all detected peaks provides a measure of its purity researchgate.net.

Identification: Qualitative identification of this compound in a sample is typically achieved by comparing its retention time (RT) with that of a known standard under identical chromatographic conditions libretexts.orgresearchgate.net. While RT can vary with instrumental parameters, it serves as a primary identifier. For example, an isomer, 2-Propylheptan-1-ol (B125120), has been reported to elute around 28.62 minutes under specific GC conditions thermofisher.com.

GC-Mass Spectrometry (GC-MS): Coupling GC with Mass Spectrometry (MS) provides a more definitive identification by analyzing the mass-to-charge ratio (m/z) of the eluted compounds, complementing the retention time data thermofisher.com.

While this compound is sufficiently volatile for GC analysis, HPLC is often employed for analyzing less volatile or thermally labile derivatives of alcohols. Derivatization is a common strategy to enhance the detectability and separability of alcohols in HPLC, particularly for compounds that lack inherent chromophores or fluorophores arxiv.orgmdpi.commdpi.com.

Derivatization Strategies: The hydroxyl group of this compound can be derivatized to introduce a moiety that facilitates detection. Common derivatization approaches include:

Esterification: Reaction with acyl chlorides or organic anhydrides (e.g., phthalic anhydride) to form esters arxiv.orgmdpi.com.

Introduction of Chromophores/Fluorophores: Reagents like dansyl chloride (DNS-Cl), o-phthalaldehyde (B127526) (OPA), or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to attach groups that absorb UV-Vis light or fluoresce, significantly improving detection sensitivity arxiv.orgmdpi.commdpi.com.

Detection: The derivatized products are then typically detected using UV-Vis absorption or fluorescence detectors, depending on the nature of the introduced tag arxiv.orgmdpi.com.

Separation: The derivatized products are separated on a suitable HPLC column, often a reversed-phase column (e.g., C8 or C18), using gradient elution with mobile phases like acetonitrile/water mixtures.

Computational Chemistry and Theoretical Investigations of 4 Propylheptan 1 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are foundational for understanding the electronic properties of molecules like 4-Propylheptan-1-ol. These calculations provide insights into electron distribution, molecular orbitals, and potential reaction pathways.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) analysis, often performed using DFT with basis sets like B3LYP/6-31G*, allows for the characterization of electronic properties. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity, ionization potential, and electron affinity. For this compound, the HOMO would likely be localized on the oxygen atom of the hydroxyl group and the adjacent carbon atoms, reflecting its nucleophilic character. The LUMO would typically be associated with antibonding orbitals within the C-O bond or the aliphatic C-H bonds, indicating sites for potential electrophilic attack or reduction. The HOMO-LUMO gap is a critical parameter, often correlated with a molecule's stability and excitation energies. While specific values for this compound are not published in the provided sources, similar alcohols typically exhibit moderate HOMO-LUMO gaps, suggesting potential for photochemical reactions or electronic excitations.

Reaction Energetics and Transition State Theory

Quantum chemical calculations are instrumental in determining reaction energetics and understanding reaction mechanisms through transition state theory. For this compound, these calculations could explore pathways such as dehydration to form alkenes, oxidation reactions, or esterification. By calculating the activation energies for these processes, researchers can predict reaction rates and identify the most favorable reaction conditions. For instance, studies on similar alcohols might reveal the energy barriers for protonation of the hydroxyl group followed by water elimination, a common dehydration pathway for alcohols. Transition state calculations would map the minimum energy path between reactants and products, providing detailed structural and energetic information about the intermediate species.

Conformational Analysis and Molecular Mechanics

Conformational analysis investigates the three-dimensional arrangements of atoms in a molecule and their relative energies. This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds.

Energy Minimization and Potential Energy Surfaces

Molecular mechanics (MM) force fields or quantum mechanical methods can be employed for energy minimization to find the most stable three-dimensional structures (conformations) of this compound. By systematically rotating around single bonds, potential energy surfaces (PES) can be generated. These surfaces map the energy of the molecule as a function of its dihedral angles. For this compound, the PES would reveal various local minima corresponding to different rotamers, with the global minimum representing the most stable conformation. These calculations would identify preferred arrangements of the propyl side chain and the hydroxyl group relative to the heptane (B126788) backbone.

Rotational Isomerism and Steric Effects

The presence of the propyl substituent on the heptanol (B41253) chain introduces steric effects that influence the molecule's preferred conformations. Rotational isomerism arises from the free rotation around C-C single bonds. For this compound, specific rotamers might be favored due to minimized torsional strain and favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and other parts of the molecule, or van der Waals repulsions between the propyl group and the main chain. Molecular mechanics simulations can quantify these steric effects and predict the populations of different conformers at a given temperature.

Future Research Directions and Interdisciplinary Opportunities for 4 Propylheptan 1 Ol

Catalyst Development for Enhanced Selectivity and Efficiency

The industrial synthesis of alcohols often relies on the hydroformylation of alkenes, a process that adds a formyl group and a hydrogen atom across a double bond, followed by hydrogenation to the alcohol. wikipedia.org For a branched primary alcohol like 4-propylheptan-1-ol, the key challenge is achieving high selectivity for the desired isomer from an internal olefin precursor (e.g., 4-propylhept-1-ene). Future research in catalyst development is crucial for making its synthesis more efficient and economically viable.

A primary focus should be on developing novel catalyst systems that favor the formation of linear or specific branched alcohols from internal alkenes. nih.gov While significant progress has been made with rhodium and ruthenium catalysts for hydroformylating terminal olefins, achieving high regioselectivity with internal olefins remains a challenge. nih.govresearchgate.net Research could target the design of sophisticated ligands, such as rigid diphosphanes, that can sterically guide the reaction to produce the primary alcohol at the end of the longest carbon chain, overriding the formation of other isomers. nih.gov

Furthermore, tandem catalytic systems that combine hydroformylation and hydrogenation in a single pot are highly desirable. researchgate.net Developing a single catalyst or a compatible dual-catalyst system that efficiently converts an internal olefin directly to this compound would represent a significant advancement. nih.govresearchgate.net Another promising area is the synthesis of higher alcohols from syngas (a mixture of CO and H₂). nih.gov Research into multicomponent catalysts, such as FeCoCuZr systems, could be tailored to optimize the production of specific branched C10 alcohols like this compound. nih.gov

Catalyst SystemPrecursor TypeResearch GoalPotential Advantage
Rhodium with Diphosphane LigandsInternal OlefinsEnhance regioselectivity for the terminal alcohol. nih.govHigher yield of this compound over other isomers.
Ruthenium-based CatalystsInternal OlefinsDevelop one-pot hydroformylation/reduction. nih.govIncreased process efficiency and reduced cost.
Modified Fischer-Tropsch CatalystsSyngas (CO + H₂)Direct synthesis of branched higher alcohols. nih.govUtilization of non-olefin feedstocks.
FeCoCuZr Multicomponent SystemsSyngas (CO + H₂)High-throughput screening to maximize productivity of specific isomers. nih.govAccelerated discovery of optimal catalysts for branched alcohols.

Exploration of Novel Synthetic Pathways

Beyond traditional hydroformylation, future research should explore alternative and potentially more sustainable synthetic routes to this compound. These pathways could offer milder reaction conditions, utilize different feedstocks, and provide new strategic approaches to its synthesis.

One area of exploration is the "borrowing hydrogen" or "auto-transfer hydrogenative" (ATH) methodology. acs.orgmdpi.com This involves the coupling of smaller, readily available alcohols. For instance, a pathway could be designed that couples a secondary alcohol with a primary alcohol, catalyzed by transition metals like iridium, to build the C10 carbon skeleton. acs.org This approach is atom-economical, with water being the only byproduct. mdpi.com

Photocatalysis offers another innovative direction. Recent advancements have demonstrated the ability to use visible light to functionalize C-H bonds. nih.gov Research could investigate photocatalytic methods for coupling simpler hydrocarbon fragments or functionalizing a pre-existing C10 backbone at the desired position. Additionally, dual catalytic systems that merge photoredox and organocatalysis could enable the use of alcohols as mild alkylating reagents in novel bond-forming strategies. nih.govresearchgate.net These methods represent a departure from classical approaches and could lead to more versatile and environmentally benign syntheses. nih.gov

Synthetic StrategyKey ReactantsCatalyst TypePotential Advantage
Borrowing Hydrogen CatalysisPrimary and Secondary AlcoholsIridium or Ruthenium Complexes acs.orgHigh atom economy; water as the only byproduct.
Photocatalytic C-H FunctionalizationAlcohols and HeteroarenesPhotoredox Catalysts (e.g., Iridium) nih.govUse of light as a reagent; mild reaction conditions.
Reductive HydrationTerminal AlkynesDual Catalytic Systems organic-chemistry.orgStrategic alternative to alkene functionalization.
Guerbet ReactionShort-chain bio-alcoholsMetal Oxides (e.g., TiO₂, Nb₂O₅/SiO₂) kuleuven.beValorization of bio-based feedstocks into higher branched alcohols.

Advanced Materials Integration and Functionalization

The distinct structure of this compound—a primary alcohol with a branched alkyl chain—makes it an attractive building block for advanced materials. Its incorporation into polymers, surfactants, or lubricants could impart unique properties such as improved fluidity at low temperatures, specific solubility characteristics, and modified surface activity.

A significant opportunity lies in the field of surfactants and detergents. The degree and position of branching in the hydrophobic tail of a surfactant dramatically affect its performance, including foaming, surface tension reduction, and detergency. shell.com Research should focus on synthesizing surfactants derived from this compound (e.g., sulfates or ethoxylates) and systematically evaluating their properties. Compared to linear or other branched isomers, the 4-propylheptyl group may offer an optimal balance of solubility and surface packing, leading to enhanced performance in specific formulations. mdpi.comnih.gov

In polymer science, this compound can be used to introduce branched side chains. For example, it could be converted into an acrylate (B77674) or methacrylate (B99206) monomer and polymerized to create polymers with tailored thermal and mechanical properties. The branched side chains can disrupt polymer chain packing, potentially lowering the glass transition temperature and increasing solubility in nonpolar solvents. Furthermore, the alcohol group itself can be used to functionalize existing materials, acting as a nucleophile to attach the 4-propylheptyl moiety to polymer backbones or surfaces, thereby modifying their hydrophobicity and interfacial properties.

Contribution to Fundamental Understanding of Branched Alkyl Alcohol Chemistry

While much is known about simple linear and tertiary alcohols, the physicochemical properties of specifically structured branched primary alcohols like this compound are less well-documented. britannica.com Systematic investigation of this molecule can contribute significantly to the fundamental understanding of structure-property relationships in organic chemistry.

Future research should involve a comprehensive characterization of its physical properties, including viscosity, melting point, boiling point, and solvency power. Comparing these properties to its linear and other branched C10 isomers would provide valuable data on how the position and size of an alkyl branch influence intermolecular forces. For instance, the branching in Guerbet alcohols is known to result in extremely low melting points and excellent fluidity compared to linear isomers. kuleuven.be Quantifying these effects for this compound would provide deeper insight into these phenomena.

Moreover, studying the reactivity of the hydroxyl group in this compound can reveal subtle steric and electronic effects imparted by the branched alkyl chain. Investigating its performance in reactions such as esterification, etherification, and oxidation, and comparing the reaction kinetics to those of other C10 alcohols, would elucidate how the remote branching influences the reactivity of the primary alcohol functional group. This fundamental knowledge is crucial for predicting the behavior of such molecules and for the rational design of new functional materials and chemical processes.

Q & A

Q. What are the established synthetic routes for 4-propylheptan-1-ol, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of branched aliphatic alcohols like this compound typically involves Grignard reactions, hydroboration-oxidation, or catalytic hydrogenation of ketones. For example, a modified hydroboration protocol using 1-heptene derivatives and asymmetric catalysts can yield the desired product. Optimization requires adjusting reaction temperature (e.g., 60–80°C for hydroboration), solvent polarity (e.g., THF vs. ether), and stoichiometric ratios of reagents. Purity is enhanced via fractional distillation (bp ~220–230°C, extrapolated from similar alcohols ) and recrystallization in methanol/water mixtures. Always verify product identity via GC-MS and 1^1H NMR (e.g., characteristic triplet for the terminal -CH2_2OH group at δ 3.5–3.7 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer : Key techniques include:
  • 1^1H NMR : Expect signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), methyl groups (δ 0.8–1.0 ppm), and the propyl-heptyl backbone (δ 1.2–1.4 ppm).
  • IR Spectroscopy : O-H stretch (~3350 cm1^{-1}), C-O stretch (~1050–1100 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 158 (C10_{10}H22_{22}O+^+), with fragmentation patterns indicating loss of -CH2_2OH (m/z 141) and propyl groups.
  • X-ray Crystallography (if crystalline): Determines spatial arrangement of the branched chain. Cross-reference with computational models (e.g., DFT-optimized structures) to resolve ambiguities .

Q. How does the branching structure of this compound influence its physical properties (e.g., boiling point, solubility)?

  • Methodological Answer : The branched alkyl chain reduces intermolecular van der Waals forces compared to linear isomers, lowering the boiling point (~220°C vs. ~240°C for linear analogs). Solubility in polar solvents (e.g., ethanol) is moderate (logP ≈ 3.1, estimated via XlogP3 ), while nonpolar solvents (hexane) dissolve it poorly. Use Hansen solubility parameters (δD_D, δP_P, δH_H) to predict miscibility. Experimental validation via cloud-point titration is recommended .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model the molecule’s electronic structure, focusing on:
  • Nucleophilic Sites : Electron density maps highlight the hydroxyl group as the primary reactive site.
  • Transition States : Simulate interactions with catalysts (e.g., Pd/C in hydrogenation) to predict activation barriers.
  • Solvent Effects : COSMO-RS models assess solvent polarity’s impact on reaction kinetics. Validate predictions experimentally using kinetic isotope effects (KIEs) and in situ FTIR monitoring .

Q. How should researchers resolve contradictions in reported 13^1313C NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or incorrect assignments. To resolve:
  • Reproduce Conditions : Use deuterated solvents (CDCl3_3 or DMSO-d6_6) and high-purity samples (≥99% via HPLC ).
  • 2D NMR (HSQC, HMBC) : Correlate 1^1H and 13^13C signals to confirm assignments (e.g., C-1 at δ 60–65 ppm for the -CH2_2OH group).
  • Literature Cross-Validation : Compare with structurally analogous alcohols (e.g., 2-propylheptan-1-ol ) to identify systematic shifts. Publish raw spectral data in supplementary materials to aid reproducibility .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

  • Methodological Answer :
  • Catalytic Transfer Hydrogenation : Replace traditional H2_2 gas with formic acid as a hydrogen donor, reducing energy input.
  • Biocatalysis : Use engineered lipases (e.g., Candida antarctica) to stereoselectively reduce ketone precursors in aqueous media.
  • Solvent-Free Reactions : Employ ball milling or microwave-assisted synthesis to minimize waste. Monitor environmental metrics (E-factor, atom economy) to quantify sustainability .

Data Contradiction Analysis Framework

Issue Possible Causes Resolution Strategies
Conflicting NMR ShiftsSolvent polarity, trace waterStandardize solvent, dry samples over molecular sieves
Variable Reaction YieldsCatalyst deactivation, oxygen sensitivityUse Schlenk-line techniques, inert atmospheres
Disputed logP ValuesMeasurement method (shake-flask vs. HPLC)Validate via consensus protocols (OECD 117)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.